Cas no 360-94-1 ((2,2,3,3-tetrafluorocyclobutyl)benzene)
(2,2,3,3-tetrafluorocyclobutyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene, (2,2,3,3-tetrafluorocyclobutyl)-
- (2,2,3,3-tetrafluorocyclobutyl)benzene
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- MDL: MFCD32852374
- Inchi: 1S/C10H8F4/c11-9(12)6-8(10(9,13)14)7-4-2-1-3-5-7/h1-5,8H,6H2
- InChI Key: HYMKZLVAVCVTDC-UHFFFAOYSA-N
- SMILES: FC1(C(CC1C1C=CC=CC=1)(F)F)F
Computed Properties
- Exact Mass: 204.05621290g/mol
- Monoisotopic Mass: 204.05621290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.2714 g/cm3(Temp: 25 °C)
- Boiling Point: 60-65 °C(Press: 5 Torr)
(2,2,3,3-tetrafluorocyclobutyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26860849-1g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-26860849-5g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95% | 5g |
$3065.0 | 2023-09-11 | |
| Enamine | EN300-26860849-10g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95% | 10g |
$4545.0 | 2023-09-11 | |
| Enamine | EN300-26860849-0.05g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-26860849-0.1g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-26860849-0.25g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-26860849-0.5g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-26860849-1.0g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-26860849-2.5g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-26860849-5.0g |
(2,2,3,3-tetrafluorocyclobutyl)benzene |
360-94-1 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 |
(2,2,3,3-tetrafluorocyclobutyl)benzene Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (2,2,3,3-tetrafluorocyclobutyl)benzene
Recent Advances in the Application of (2,2,3,3-Tetrafluorocyclobutyl)benzene (CAS: 360-94-1) in Chemical Biology and Pharmaceutical Research
In recent years, (2,2,3,3-tetrafluorocyclobutyl)benzene (CAS: 360-94-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research. This fluorinated aromatic compound exhibits unique physicochemical properties due to its tetrafluorocyclobutyl moiety, making it a valuable building block for drug discovery and material science applications. Recent studies have highlighted its potential as a versatile scaffold for the development of novel bioactive molecules, particularly in the context of targeted therapies and imaging agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2,2,3,3-tetrafluorocyclobutyl)benzene as a core structure for designing potent kinase inhibitors. The researchers synthesized a series of derivatives by functionalizing the benzene ring with various pharmacophores, resulting in compounds with improved selectivity and metabolic stability compared to their non-fluorinated counterparts. Notably, one derivative showed promising activity against resistant forms of EGFR, with an IC50 value in the low nanomolar range.
In the field of positron emission tomography (PET) imaging, (2,2,3,3-tetrafluorocyclobutyl)benzene has been explored as a novel radiolabeling precursor. The tetrafluorocyclobutyl group provides an excellent platform for fluorine-18 incorporation, enabling the development of new PET tracers with enhanced in vivo stability. A recent Nature Communications paper described the successful application of this approach for imaging neuroinflammation, where the resulting tracer exhibited superior blood-brain barrier penetration and target-to-background ratios.
The synthetic accessibility of (2,2,3,3-tetrafluorocyclobutyl)benzene has also been improved through recent methodological advances. A 2024 Organic Letters publication reported a streamlined synthesis route using visible-light photoredox catalysis, achieving higher yields (up to 78%) and better stereocontrol than traditional methods. This development is particularly significant for scaling up production for pharmaceutical applications.
From a mechanistic perspective, computational studies have provided insights into how the tetrafluorocyclobutyl group influences molecular recognition. Density functional theory (DFT) calculations reveal that this moiety induces specific conformational preferences and electronic effects that can enhance binding to biological targets while maintaining favorable physicochemical properties. These findings are guiding the rational design of next-generation compounds based on this scaffold.
Looking forward, researchers are exploring the application of (2,2,3,3-tetrafluorocyclobutyl)benzene in novel drug delivery systems, where its unique properties may enable the development of stimuli-responsive carriers. Preliminary results presented at the 2024 American Chemical Society national meeting showed promising data on pH-sensitive release profiles when incorporated into polymeric nanoparticles.
In conclusion, (2,2,3,3-tetrafluorocyclobutyl)benzene (CAS: 360-94-1) represents a versatile and increasingly important scaffold in modern medicinal chemistry and chemical biology. Its unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity positions it as a valuable tool for addressing current challenges in drug discovery and molecular imaging. Continued research in this area is expected to yield additional innovative applications across multiple therapeutic areas.
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